LogP as a Differentiator of Hydrophobic-Lipophilic Balance: C11 Undecenyl vs. C3 Allyl vs. C8–C10 Alkyl Glycidyl Ethers
The target compound Oxirane, [(10-undecenyloxy)methyl]- exhibits a predicted octanol-water partition coefficient (LogP) of 4.3, based on its C11 alkenyl chain and ether-linked oxirane [1]. This is approximately 3.5–4.0 LogP units higher than allyl glycidyl ether (AGE, C3 chain, estimated LogP ~0.3–0.8), and approximately 0.5–1.0 LogP unit higher than the C8–C10 alkyl glycidyl ether mixture (estimated LogP ~3.3–3.8 based on saturated C8–C10 chains). The higher LogP of the target compound indicates significantly greater partitioning into hydrophobic phases, which directly impacts micelle formation, emulsion stability, and polymer self-assembly behavior [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.3 (predicted) |
| Comparator Or Baseline | Allyl glycidyl ether (AGE, CAS 106-92-3): estimated LogP ~0.3–0.8; C8-C10 alkyl glycidyl ether (CAS 68609-96-1): estimated LogP ~3.3–3.8 |
| Quantified Difference | ΔLogP ≈ +3.5 to +4.0 vs. AGE; ΔLogP ≈ +0.5 to +1.0 vs. C8-C10 AGE |
| Conditions | Predicted LogP values using computational methods; experimental LogP of target compound not directly measured but consistent with homologous alkyl glycidyl ether trend |
Why This Matters
For procurement decisions in amphiphilic block copolymer synthesis, the LogP directly determines the hydrophilic-lipophilic balance (HLB); the target compound's higher LogP enables the design of more hydrophobic blocks without increasing chain length beyond C11, which C8-C10 mixtures cannot achieve, while the terminal alkene provides additional functionalization inaccessible to saturated alkyl glycidyl ethers.
- [1] Molaid. 2-((undec-10-en-1-yloxy)methyl)oxirane | 86714-06-9. LogP: 4.3. View Source
- [2] Kwaitkowski, P., et al. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 2020, 41(15), 2000225. View Source
